molecular formula C21H17NO5S B2707680 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2097921-11-2

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2707680
CAS No.: 2097921-11-2
M. Wt: 395.43
InChI Key: NHDBZRAJVXJPPN-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound featuring a coumarin core substituted with a methoxy group at position 8 and a carboxamide group at position 2. The carboxamide side chain incorporates both furan and thiophene moieties, which confer unique electronic and steric properties. Coumarin derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and fluorescence-based imaging applications . The synthesis of such compounds typically involves condensation reactions under solvent-free or catalytic conditions, as exemplified by methodologies using 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate as precursors .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5S/c1-25-18-5-2-4-13-10-15(21(24)27-19(13)18)20(23)22-11-16(14-7-9-28-12-14)17-6-3-8-26-17/h2-10,12,16H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDBZRAJVXJPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article aims to summarize the available data on its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chromene core, furan and thiophene substituents, and a carboxamide functional group. Its molecular formula is C18_{18}H17_{17}N1_{1}O4_{4}S1_{1}, indicating the presence of multiple heteroatoms that may contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, a related compound showed cytotoxic effects against various cancer cell lines, including HT-29 colon cancer cells and K562 leukemia cells. The IC50_{50} values ranged from micromolar to sub-micromolar concentrations, indicating potent activity against these cancer types .

Case Study: Anticancer Efficacy

CompoundCell LineIC50_{50} (μM)Mechanism of Action
8-Methoxy Chromene DerivativeHT-295.23Induction of apoptosis via p53 pathway
8-Methoxy Chromene DerivativeK5627.45Caspase activation

The mechanism of action involves the activation of apoptosis pathways, where compounds induce cell death through mitochondrial dysfunction and caspase activation .

Antiviral Activity

The compound's structural similarity to other known antiviral agents suggests potential efficacy against viral infections. A study on chromene derivatives indicated that they could inhibit SARS-CoV-2 main protease (Mpro_{pro}), with certain compounds showing IC50_{50} values as low as 1.55 μM . This positions the compound as a candidate for further exploration in antiviral drug development.

Case Study: Inhibition of SARS-CoV-2 Mpro_{pro}

CompoundIC50_{50} (μM)Cytotoxicity (CC50_{50}) (μM)Selectivity Index
F8-B61.57>100>63
F8-S4310.76>100>9

The selectivity index indicates that these compounds have a favorable profile for further development as antiviral agents, as they exhibit low cytotoxicity while effectively inhibiting viral replication .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Furan and Thiophene Substituents : The presence of these rings enhances interaction with biological targets, increasing potency.
  • Methoxy Group : This group may improve solubility and bioavailability.
  • Carboxamide Functionality : Critical for binding interactions with target enzymes.

Summary of SAR Findings

ModificationEffect on Activity
Removal of MethoxyDecreased solubility and potency
Alteration of FuranSignificant loss in inhibitory activity
Addition of Alkyl GroupImproved lipophilicity

Scientific Research Applications

Anticancer Applications

Recent studies indicate that derivatives of chromene compounds, including N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide, exhibit significant anticancer properties.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundHT-295.23Induction of apoptosis via p53 pathway
This compoundK5627.45Caspase activation

The mechanism of action primarily involves the induction of apoptosis through mitochondrial dysfunction and caspase activation, highlighting the compound's potential as an anticancer agent.

Antiviral Applications

The structural similarity of this compound to known antiviral agents suggests its potential efficacy against viral infections, including SARS-CoV-2.

Case Study: Inhibition of SARS-CoV-2 Main Protease (Mpro)

Research has shown that certain derivatives of this compound can effectively inhibit the main protease of SARS-CoV-2:

CompoundIC50 (μM)Cytotoxicity (CC50) (μM)Selectivity Index
F8-B61.57>100>63
F8-S4310.76>100>9

These findings indicate a favorable profile for further development as antiviral agents due to low cytotoxicity while effectively inhibiting viral replication.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Key Modifications and Their Effects

ModificationEffect on Activity
Removal of MethoxyDecreased solubility and potency
Alteration of FuranSignificant loss in inhibitory activity
Addition of Alkyl GroupImproved lipophilicity

These modifications suggest that careful structural tuning could enhance the compound's efficacy and bioavailability.

Comparison with Similar Compounds

6-Bromo-8-methoxy-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide

  • Structural Differences : This compound () replaces the furan-thiophene ethyl group in the target molecule with a tetrahydrofuran (THF)-methyl substituent and introduces a bromine atom at position 6 of the coumarin ring.
  • The THF group increases hydrophobicity compared to the furan-thiophene chain, which may influence solubility and membrane permeability .

8-Methoxy-2-imino-2H-chromene-3-carboxylic Acid (2-Chlorophenyl)amide

  • Structural Differences: The imino group (C=NH) replaces the oxo group (C=O) at position 2, and the carboxamide side chain is substituted with a 2-chlorophenyl group ().
  • Implications: The imino group may enhance hydrogen-bonding interactions with biological targets.

Variations in the Carboxamide Side Chain

N-(2-Nitrophenyl)thiophene-2-carboxamide

  • Structural Differences : This compound () lacks the coumarin core but shares a thiophene-carboxamide motif. The nitro group on the phenyl ring contrasts with the furan-thiophene ethyl group in the target molecule.
  • Implications :
    • The nitro group facilitates π-π stacking interactions in crystal packing, as observed in crystallographic studies.
    • Thiophene-containing amides exhibit distinct supramolecular behaviors compared to furan analogs, influencing solid-state properties .

N-Substituted Furan-3-carboxamide Derivatives

  • Structural Differences : Compounds such as 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide () feature hydrazinyl-oxoethyl groups instead of the coumarin-thiophene-ethyl chain.
  • Implications :
    • Hydrazine derivatives are often explored as pharmacophores for antimicrobial or antitumor activity.
    • The absence of the coumarin core limits fluorescence properties but may enhance metabolic stability .

Key Comparative Data

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Notable Properties
Target Compound Coumarin 8-OCH3, 3-carboxamide (furan-thiophene ethyl) ~443.5 Fluorescence potential, moderate hydrophobicity
6-Bromo-8-methoxy-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide Coumarin 6-Br, 8-OCH3, 3-carboxamide (THF-methyl) ~481.3 Enhanced electron-withdrawing effects
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-carboxamide 2-NO2 phenyl ~278.3 Strong π-π interactions, crystallographic utility
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide Coumarin 8-OCH3, 2-imino, 3-carboxamide (2-Cl phenyl) ~358.8 Hydrogen-bonding capability

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